molecular formula C18H20N2O3S B4985950 4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide

4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide

Cat. No. B4985950
M. Wt: 344.4 g/mol
InChI Key: KYFQCHQMKDZILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as MMB-ENEB, and it has been found to have a variety of interesting properties that make it useful for a range of different applications. In

Mechanism of Action

The mechanism of action of MMB-ENEB is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and its target molecule. This covalent bond formation results in a change in the fluorescence properties of the compound, which can be used to monitor the interaction between MMB-ENEB and its target molecule.
Biochemical and Physiological Effects:
MMB-ENEB has been found to have minimal toxicity in vitro and in vivo. In addition, the compound has been shown to be stable in a variety of different biological environments, making it a useful tool for studying biological systems. MMB-ENEB has been found to be cell-permeable and can be used to visualize live cells without causing significant damage or toxicity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MMB-ENEB is its high quantum yield and stability in biological environments. The compound is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of MMB-ENEB is that it requires a specialized imaging system to visualize its fluorescence. Additionally, the compound may not be suitable for all biological systems, and further research is needed to fully understand its limitations.

Future Directions

There are a number of future directions for research on MMB-ENEB. One area of interest is the development of new applications for the compound. For example, MMB-ENEB could be used to study the interaction between proteins and lipid membranes, or to monitor the activity of ion channels in real-time. Additionally, further research is needed to fully understand the mechanism of action of MMB-ENEB and to develop new derivatives of the compound that may have improved properties for specific applications.

Synthesis Methods

MMB-ENEB can be synthesized using a variety of different methods, but one of the most common approaches is to use a palladium-catalyzed coupling reaction. This process involves reacting a thiol compound with an aryl halide in the presence of a palladium catalyst to form the desired product. The reaction is typically carried out under mild conditions and can be scaled up for large-scale production.

Scientific Research Applications

MMB-ENEB has been found to be useful for a range of different scientific research applications. One of its primary uses is as a fluorescent probe for imaging biological systems. The compound has a high quantum yield and can be used to visualize cells and tissues with high resolution. Additionally, MMB-ENEB has been found to be useful for studying protein-protein interactions and enzyme activity. The compound can be used as a substrate for enzymes, and changes in fluorescence can be used to monitor enzymatic activity in real-time.

properties

IUPAC Name

4-methyl-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-4-3-5-15(10-13)12-24-9-8-19-18(21)16-7-6-14(2)17(11-16)20(22)23/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFQCHQMKDZILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.